molecular formula C14H20N2O B8797197 N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

Cat. No. B8797197
M. Wt: 232.32 g/mol
InChI Key: UQNMXJKZMQAZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C14H20N2O/c1-12(17)15-14(2)8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,15,17)

InChI Key

UQNMXJKZMQAZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add concentrated sulphuric acid (16 mL) dropwise to 1-benzyl-3-methyl-pyrrolidin-3-ol (4.4 g, 23 mmol) in acetonitrile (12 mL) at 0° C. Stir and allow the resulting solution to warm up gradually to room temperature overnight. Pour onto crushed ice and add saturated aqueous potassium carbonate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give N-(1-benzyl-3-methylpyrrolidin-3-yl)-acetamide which may be used in the next step without further purification (4.89 g, 70%). 1H NMR (400 MHz, CDCl3) δ 7.22-7.34 (5H, m), 5.62 (1H, s), 3.57-3.66 (2H, m), 2.76-2.84 (2H, m), 2.54 (1H, td, J=8.80, 5.87 Hz), 2.47 (1H, d, J=9.78 Hz), 2.13 (1H, m), 1.90-1.93 (3H, m), 1.84-1.90 (1H, m), 1.49 (3H, s), MS (ES): m/z=233 [M+H].
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-3-methylpyrrolidin-3-ol (1.0 g, 5.2 mmol) in acetonitrile (10 mL) at 0° C., was added concentrated sulfuric acid (10 mL) slowly. After being stirred for 16 hours at room temperature, the reaction mixture was poured into ice-water. After the reaction mixture was adjusted to pH 7 with a saturated aqueous solution of potassium carbonate, the resulting mixture was exacted with dichloromethane (200 mL×3). The combined organic layers were dried over sodium sulfate, and concentrated in vauo. The residue was purified by preparative HPLC to afford 600 mg of the product (yield was 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
50%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 1-benzyl-3-methylpyrrolidin-3-ol (5.94 g, 31.1 mmol) in MeCN (200 mL) was cooled in an ice bath and conc H2SO4 (25 mL) was added dropwise over 15 min. The ice bath was allowed to melt and the mixture was stirred at rt over the weekend. The mixture was poured onto crushed ice (600 mL). The mixture was evaporated under reduced pressure to remove MeCN. Solid K2CO3 was added in portions to the residue until it was basic. The mixture was extracted with CH2Cl2 (3×150 mL). The combined organic extracts were washed with brine (50 mL), dried over Na2SO4 and concentrated to leave N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide (4.01 g).
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.